"2-trans-6-cis-Dodecadienal" chemical properties
"2-trans-6-cis-Dodecadienal" chemical properties
An In-depth Technical Guide to the Chemical Properties of (2E,6Z)-Dodeca-2,6-dienal
Introduction: Unveiling a Key Aroma Compound
(2E,6Z)-Dodeca-2,6-dienal, also known as 2-trans-6-cis-Dodecadienal, is a fascinating long-chain aldehyde that holds a significant position in the realm of flavor and fragrance chemistry. As a member of the medium-chain aldehyde class, this molecule is a potent contributor to the sensory profiles of various food products and consumer goods.[1] Its distinct organoleptic properties, characterized by citrus, mandarin, melon, and deep fatty-green nuances, make it a valuable ingredient for creating complex and appealing aromas.[1][2] This guide provides a comprehensive overview of its core chemical properties, spectroscopic profile, and analytical methodologies, offering a technical resource for researchers, chemists, and professionals in drug development and sensory science.
Chemical Identity and Molecular Architecture
The precise arrangement of atoms and stereochemistry of (2E,6Z)-Dodeca-2,6-dienal is fundamental to its unique properties. The molecule features a twelve-carbon backbone, an aldehyde functional group, and two double bonds at the C2 and C6 positions. The stereochemistry is critical: a trans (E) configuration at the C2 position, which is conjugated with the aldehyde, and a cis (Z) configuration at the C6 position.
Key Identifiers:
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IUPAC Name: (2E,6Z)-dodeca-2,6-dienal[1]
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CAS Number: 21662-13-5[1]
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Molecular Formula: C₁₂H₂₀O[1]
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Average Molecular Weight: 180.29 g/mol [1]
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Monoisotopic Molecular Weight: 180.1514 g/mol [1]
Caption: Molecular structure of (2E,6Z)-Dodeca-2,6-dienal.
Physicochemical Properties
The physical characteristics of a molecule dictate its behavior in various matrices, from solubility and volatility to its interaction with biological systems. (2E,6Z)-Dodeca-2,6-dienal is a colorless to pale yellow liquid with very low water solubility, a property typical of long-chain aldehydes.[3]
| Property | Value | Source |
| Appearance | Colorless to light pale yellow liquid | JECFA[3] |
| Boiling Point | 130-131 °C @ 5.00 mm Hg | The Good Scents Company[3] |
| Density | 0.987 - 0.993 g/cm³ @ 25 °C | JECFA[3] |
| Refractive Index | 1.425 - 1.431 @ 20 °C | JECFA[3] |
| Water Solubility | 0.0031 g/L (Predicted) | ALOGPS[1] |
| logP (Octanol-Water Partition) | 4.83 (Predicted) | ALOGPS[1] |
| Flash Point | 98.89 °C (210 °F) | The Good Scents Company[2] |
| Shelf Life | ≥ 36 months (with proper storage) | The Good Scents Company[2] |
Spectroscopic Profile: A Structural Fingerprint
Spectroscopic analysis is indispensable for the structural elucidation and quality control of organic compounds. The combination of NMR, MS, and IR provides a detailed fingerprint of (2E,6Z)-Dodeca-2,6-dienal.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguously determining the stereochemistry of alkenes.[4] The key diagnostic features are the chemical shifts and, most importantly, the proton-proton coupling constants (J-values) across the double bonds.
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¹H NMR:
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Aldehydic Proton (-CHO): A distinct signal is expected around δ 9.5 ppm, appearing as a doublet due to coupling with the C2 proton.
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Vinylic Protons (C2-H & C3-H): The proton at C2 will be significantly deshielded due to the adjacent aldehyde, likely appearing around δ 6.1-6.4 ppm. The C3 proton is expected further upfield, around δ 6.8-7.1 ppm. The crucial diagnostic feature is the vicinal coupling constant, ³JH2-H3, which for a trans configuration is typically large, in the range of 11-18 Hz.[4][5]
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Vinylic Protons (C6-H & C7-H): These protons will resonate around δ 5.3-5.6 ppm. For the cis geometry, the vicinal coupling constant, ³JH6-H7, is significantly smaller, typically in the 6-14 Hz range.[4][6] This difference in coupling constants allows for definitive assignment of the cis and trans isomers.[5][6]
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Aliphatic Protons: The remaining methylene and methyl protons will appear in the upfield region (δ 0.9-2.5 ppm).
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¹³C NMR:
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Carbonyl Carbon (-CHO): The aldehyde carbon will be the most downfield signal, typically appearing around δ 190-195 ppm.
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Alkene Carbons (C2, C3, C6, C7): These sp² hybridized carbons are expected to resonate in the δ 120-160 ppm region.[6]
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Aliphatic Carbons: The sp³ carbons of the alkyl chain will appear in the upfield region (δ 14-40 ppm).
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Mass Spectrometry (MS)
Mass spectrometry, particularly when coupled with Gas Chromatography (GC-MS), is vital for identification and quantification. The electron ionization (EI) mass spectrum is characterized by fragmentation patterns resulting from the cleavage of the aliphatic chain and rearrangements involving the double bonds and the aldehyde group. Predicted GC-MS data shows a prominent molecular ion peak (M⁺) at m/z 180, followed by characteristic fragment ions corresponding to the loss of alkyl fragments.
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational modes of the molecule, providing clear evidence for its functional groups.[4]
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C=O Stretch (Aldehyde): A strong, sharp absorption band is expected around 1670-1690 cm⁻¹ for the α,β-unsaturated aldehyde.
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C-H Stretch (Aldehyde): Two characteristic medium-intensity bands are typically observed around 2820 cm⁻¹ and 2720 cm⁻¹.
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C=C Stretch: A band around 1640 cm⁻¹ corresponds to the conjugated C=C bond. The isolated C=C bond will have a weaker absorption in a similar region.
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=C-H Bend (trans): A strong out-of-plane bending vibration around 970 cm⁻¹ is a hallmark of a trans-disubstituted alkene.
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=C-H Bend (cis): A medium-to-strong out-of-plane bending vibration around 700 cm⁻¹ is characteristic of a cis-disubstituted alkene.
Synthesis and Stereochemical Control
The synthesis of insect pheromones and related long-chain unsaturated aldehydes is a well-established field in organic chemistry.[7][8] The primary challenge in synthesizing (2E,6Z)-Dodeca-2,6-dienal lies in the stereoselective construction of the two double bonds.
Caption: Generalized workflow for stereoselective synthesis.
Key synthetic strategies often involve:
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Wittig-type Olefinations: Z-selective Wittig reactions are commonly employed to install the cis double bond, while the Horner-Wadsworth-Emmons reaction is a reliable method for generating the trans α,β-unsaturated aldehyde system.
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Cross-Metathesis: Modern Z-selective cross-metathesis reactions offer an efficient route to constructing cis-olefins, which can be a powerful tool in pheromone synthesis.[9]
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Alkyne Chemistry: Partial reduction of internal alkynes, for example using Lindlar's catalyst, is a classic method for creating cis-alkenes.
The choice of synthetic route is dictated by the need for high stereochemical purity, as even small amounts of isomeric impurities can dramatically alter the biological or organoleptic properties of the final product.
Analytical Methodologies
Accurate analysis is crucial for quality control and research applications. Gas chromatography is the primary technique for separating and quantifying (2E,6Z)-Dodeca-2,6-dienal and its isomers.
Gas Chromatography (GC)
The separation of cis and trans isomers by GC is based on subtle differences in their volatility and interaction with the stationary phase.[10][11] Generally, trans isomers, having a more linear shape, tend to elute slightly earlier than their corresponding cis isomers on standard non-polar or semi-polar columns.[10]
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Column Selection: High-resolution capillary columns (e.g., DB-5, DB-WAX) are required for effective separation of dodecadienal isomers. The choice of stationary phase polarity can significantly influence the retention order and resolution.
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Kovats Retention Index: The Kovats retention index is a standardized measure of retention time. For (2E,6Z)-Dodeca-2,6-dienal, reported indices on standard non-polar columns are around 1419, while on standard polar columns, the index is significantly higher at 1894.[3] This data is invaluable for tentative identification in complex mixtures.
Caption: Standard workflow for GC-MS analysis of volatile isomers.
Applications in Flavor and Fragrance
(2E,6Z)-Dodeca-2,6-dienal is described as a powerful aroma chemical.[2] Its complex odor profile allows it to be used in a variety of applications:
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Flavor: It imparts green, herbal, waxy, and aldehydic notes.[2] It finds use in creating watermelon, parsley, and mushroom flavors.[2]
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Fragrance: It blends well with citrus and floral compositions to add freshness and distinctive watery, melon-like notes.[2] The odor is described as deep citrus, mandarin orange, and melon with fatty, green undertones.[2]
Conclusion
(2E,6Z)-Dodeca-2,6-dienal is a structurally precise and olfactorily potent molecule. Its chemical properties are dominated by the interplay of the aldehyde functional group and the specific trans and cis stereochemistry of its two double bonds. A thorough understanding of its physicochemical characteristics, spectroscopic fingerprint, and appropriate analytical methods is essential for its effective application in the flavor and fragrance industry and for further research into its potential biological roles. The methodologies outlined in this guide provide a framework for the accurate identification, synthesis, and utilization of this important specialty chemical.
References
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FooDB. (2018). Showing Compound 2-trans-6-cis-Dodecadienal (FDB010401). Retrieved from [Link]
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PubChem. (n.d.). 2,6-Dodecadienal, (2E,6Z)-. Retrieved from [Link]
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The Good Scents Company. (n.d.). (E,Z)-2,6-dodecadienal. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Nuclear Magnetic Resonance (NMR) of Alkenes. Retrieved from [Link]
-
Organic Spectroscopy International. (2014). CIS TRANS ISOMERS AND NMR. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (2023). Recent advances in the synthesis of insect pheromones: an overview from 2013 to mid-2022. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Concise Syntheses of Insect Pheromones Using Z-Selective Cross Metathesis. Retrieved from [Link]
-
MDPI. (2022). Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS. Retrieved from [Link]
Sources
- 1. Showing Compound 2-trans-6-cis-Dodecadienal (FDB010401) - FooDB [foodb.ca]
- 2. (E,Z)-2,6-dodecadienal, 21662-13-5 [thegoodscentscompany.com]
- 3. 2,6-Dodecadienal, (2E,6Z)- | C12H20O | CID 6430759 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. ORGANIC SPECTROSCOPY INTERNATIONAL: CIS TRANS ISOMERS AND NMR [orgspectroscopyint.blogspot.com]
- 7. Recent advances in the synthesis of insect pheromones: an overview from 2013 to 2022 - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 8. pheromones.alfa-chemistry.com [pheromones.alfa-chemistry.com]
- 9. Concise Syntheses of Insect Pheromones Using Z-Selective Cross Metathesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. turbo.vernier.com [turbo.vernier.com]
